molecular formula C21H22ClN B194771 Cyproheptadine hydrochloride sesquihydrate CAS No. 41354-29-4

Cyproheptadine hydrochloride sesquihydrate

Cat. No.: B194771
CAS No.: 41354-29-4
M. Wt: 323.9 g/mol
InChI Key: ZPMVNZLARAEGHB-UHFFFAOYSA-N
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Description

Cyproheptadine hydrochloride sesquihydrate is a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties. It is commonly used to treat allergic reactions, such as hay fever, and is also used off-label for various other conditions, including appetite stimulation and migraine prevention .

Mechanism of Action

Target of Action

Cyproheptadine hydrochloride sesquihydrate is a potent competitive antagonist of both serotonin and histamine receptors . These receptors are primarily found in the central nervous system and are involved in various physiological functions such as allergic responses, appetite regulation, and mood regulation .

Mode of Action

Cyproheptadine exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . This competition prevents histamine and serotonin from exerting their effects, thereby mitigating symptoms associated with excessive histamine or serotonin activity .

Biochemical Pathways

The primary biochemical pathways affected by cyproheptadine involve the histaminergic and serotonergic systems . By blocking the activity of histamine and serotonin, cyproheptadine can alleviate symptoms of allergies and stimulate appetite . The exact downstream effects can vary depending on the specific physiological context.

Pharmacokinetics

Cyproheptadine is metabolized in the liver, mostly via CYP3A4-mediated pathways . It has a high protein binding rate of 96 to 99% . The elimination half-life is approximately 8.6 hours . Excretion occurs through both fecal (2–20%; of which, 34% as unchanged drug) and renal (40%; none as unchanged drug) routes .

Result of Action

The molecular and cellular effects of cyproheptadine’s action primarily involve the reduction of histamine and serotonin activity . This can lead to a decrease in allergic symptoms, an increase in appetite, and potential mitigation of serotonin syndrome .

Action Environment

The action, efficacy, and stability of cyproheptadine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect the metabolism of cyproheptadine . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the drug’s pharmacokinetics and overall effectiveness .

Biochemical Analysis

Biochemical Properties

Cyproheptadine hydrochloride sesquihydrate interacts with several enzymes, proteins, and other biomolecules. It is a combined serotonin and histamine antagonist . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by antagonizing the effects of serotonin and histamine, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by competing with free histamine and serotonin for binding at their respective receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyproheptadine hydrochloride sesquihydrate is synthesized through a series of chemical reactions involving the formation of the dibenzo[a,d]cycloheptene structure. The synthesis typically involves the reaction of piperidine with dibenzocycloheptene derivatives under controlled conditions. The final product is then converted to its hydrochloride sesquihydrate form through crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cyproheptadine hydrochloride sesquihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the dibenzo[a,d]cycloheptene structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyproheptadine hydrochloride sesquihydrate is unique due to its combination of antihistaminic, antiserotonergic, and anticholinergic properties. This makes it versatile in treating a variety of conditions beyond just allergic reactions, such as appetite stimulation and migraine prevention .

Properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVNZLARAEGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042586
Record name Cyproheptadine hydrochloride
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Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

969-33-5, 41354-29-4
Record name Cyproheptadine hydrochloride
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Record name Cyproheptadine hydrochloride anhydrous
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Record name cyproheptadine hydrochloride
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Record name 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate
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Record name CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of Cyproheptadine hydrochloride sesquihydrate?

A1: The paper "The structure of an antihistamine: this compound" [] likely delves into the detailed three-dimensional structure of this compound, determined using techniques like X-ray crystallography. Understanding the spatial arrangement of atoms within the molecule, including the presence of hydrochloride and water molecules (sesquihydrate), is crucial for comprehending its interactions with biological targets and its physicochemical properties.

Q2: Can Cyproheptadine be used in preclinical safety pharmacology studies?

A2: The research "Characterization of microminipig as a laboratory animal for safety pharmacology study by analyzing fluvoxamine-induced cardiovascular and dermatological adverse reactions" [] might explore the use of Cyproheptadine in the context of a specific animal model, the microminipig. This could involve investigating if Cyproheptadine can be used as a tool compound to understand or mitigate certain adverse reactions induced by other drugs, like fluvoxamine, in this animal model. This highlights the potential application of Cyproheptadine in preclinical research to assess drug safety and explore potential drug interactions.

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